

crystal structure analysis of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid

Cat. No.: B1421494

[Get Quote](#)

An In-Depth Technical Guide to the Crystal Structure Analysis of **1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid**

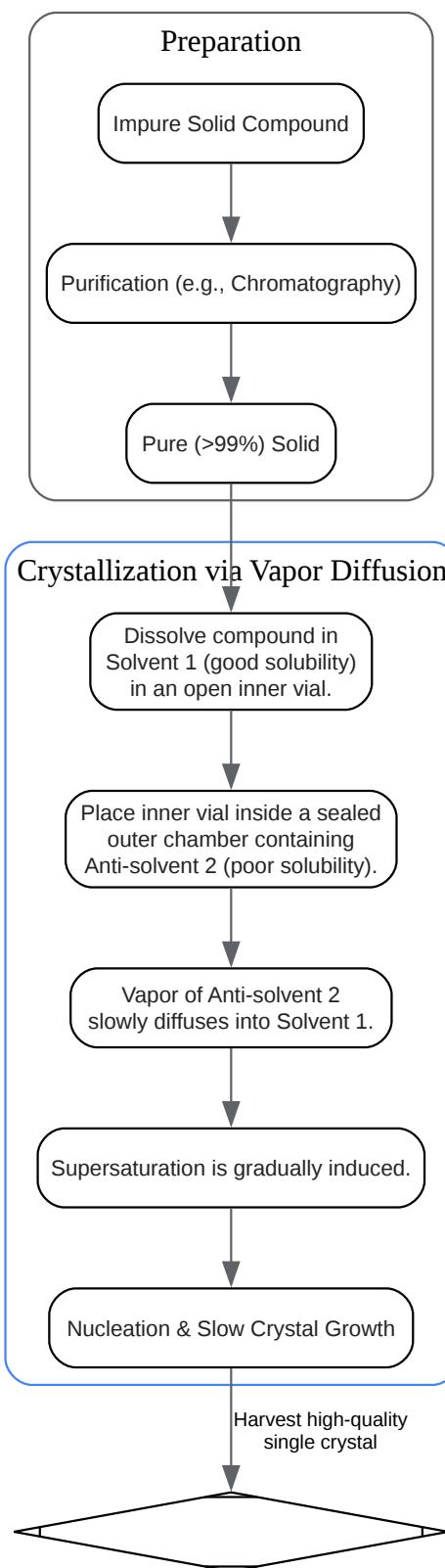
Foreword: From Molecule to Model

In modern drug discovery, the precise knowledge of a molecule's three-dimensional architecture is not merely an academic exercise; it is the bedrock of rational drug design. The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals due to its favorable physicochemical properties and synthetic tractability.^{[1][2]} ^[3] The subject of this guide, **1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid**, is a chiral building block of significant interest. Its structure combines the rigid piperidine ring, a hydroxyl group, and a carboxylic acid—both potent hydrogen bond donors and acceptors—and a bulky N-carboxybenzyl (Cbz) protecting group.^[4]

Understanding the crystal structure of this molecule provides critical insights into its preferred conformation, stereochemistry, and, most importantly, the intermolecular interactions that govern its packing in the solid state. This information is invaluable for designing molecules that will effectively interact with biological targets. This guide provides a comprehensive walkthrough of the process, from obtaining suitable crystals to the final analysis of the atomic model, framed with the practical insights of an experienced application scientist.

Part 1: The Genesis of Analysis - Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis and subsequent crystallization of the compound. While various synthetic routes can yield the target molecule, the final step invariably involves purification to obtain a sample of the highest possible purity, as impurities are the bane of successful crystallization.


The Causality of Crystallization Choices

Crystallization is a process of controlled precipitation, where molecules self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice.^[5] The selection of a crystallization technique is dictated by the compound's properties, such as solubility and stability, and the amount of material available. For a molecule like **1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid**, which possesses both polar (hydroxyl, carboxyl) and non-polar (benzyl) moieties, a systematic solubility screening is the essential first step.

Commonly employed techniques for small organic molecules include:

- Slow Evaporation: The simplest method, where a saturated solution is left undisturbed, allowing the solvent to evaporate slowly, thus increasing the solute concentration to the point of crystallization.^{[6][7]} This method is effective but offers limited control over the rate of crystal growth.
- Slow Cooling: This technique relies on the principle that solubility decreases with temperature.^{[5][8]} A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, promoting the formation of large, well-ordered crystals.
- Vapor Diffusion: This is arguably the most versatile and controlled method for small quantities of material.^{[6][9]} It involves dissolving the compound in a solvent in which it is soluble and allowing the vapor of a miscible "anti-solvent" (in which the compound is poorly soluble) to slowly diffuse into the solution, gradually inducing supersaturation and crystallization.

Given the need for high-quality single crystals suitable for X-ray diffraction, the vapor diffusion method is often preferred for its fine control over the rate of supersaturation.

[Click to download full resolution via product page](#)

Fig. 1: Experimental workflow for vapor diffusion crystallization.

Protocol 1: Vapor Diffusion Crystallization

This protocol provides a self-validating system for obtaining single crystals. The visual inspection at each stage confirms whether the conditions are appropriate to proceed.

- Solvent Selection:
 - Identify a "good" solvent that readily dissolves the compound (e.g., Methanol, Ethanol, or DMF).
 - Identify a miscible "anti-solvent" in which the compound is poorly soluble (e.g., Diethyl ether, Hexane, or Water).
- Preparation:
 - Prepare a nearly saturated stock solution of **1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid** in the good solvent (e.g., 5-10 mg in 0.5 mL).
 - Filter the solution through a syringe filter (0.22 μm) into a clean, small-diameter vial (the "inner vial"). This removes dust particles that could act as unwanted nucleation sites.
- Setup:
 - Pour 1-2 mL of the anti-solvent into a larger beaker or jar (the "outer chamber").
 - Carefully place the open inner vial into the outer chamber.
 - Seal the outer chamber tightly with a lid or parafilm.
- Incubation & Observation:
 - Place the sealed chamber in a vibration-free location at a constant temperature.
 - Monitor the setup daily. The first sign of success might be the formation of a slight precipitate or oiling out. This indicates the solvent/anti-solvent system is working. Ideally, over several days to weeks, distinct, well-formed crystals with sharp edges will appear.
- Harvesting:

- Once crystals of sufficient size (typically > 0.1 mm in all dimensions) have formed, carefully open the chamber and use a cryo-loop or a fine needle to gently remove a crystal from the solution.

Part 2: Illuminating the Lattice - X-ray Diffraction and Data Collection

Single-crystal X-ray diffraction is the definitive technique for determining the atomic and molecular structure of a crystalline compound.^{[10][11]} The process involves mounting a single crystal on a diffractometer, illuminating it with a monochromatic beam of X-rays, and recording the resulting diffraction pattern as the crystal is rotated.

The underlying principle is Bragg's Law, which relates the wavelength of the X-rays, the angle of diffraction, and the spacing of the crystal lattice planes. The positions and intensities of the diffracted spots contain the information required to reconstruct a 3D map of the electron density within the crystal.

The Causality of Data Collection Strategy

The goal of data collection is to measure a complete and redundant set of unique diffraction spots with the best possible signal-to-noise ratio.^[12] Key strategic decisions include:

- **Wavelength Selection:** Modern diffractometers often use Copper ($K\alpha = 1.5418$ Å) or Molybdenum ($K\alpha = 0.7107$ Å) X-ray sources. Molybdenum is generally preferred for small molecules as it produces more diffraction data at higher angles, leading to higher resolution.
- **Temperature:** Data is almost universally collected at low temperatures (e.g., 100 K) using a cryostream. This minimizes atomic vibrations, leading to sharper diffraction spots and significantly reducing radiation damage to the crystal.
- **Collection Strategy (Rotation & Exposure):** The software calculates a strategy to rotate the crystal to cover all unique regions of the diffraction pattern (reciprocal space).^[10] The exposure time per frame is a trade-off: long enough to measure weak, high-angle reflections, but short enough to avoid detector saturation from strong, low-angle reflections and to minimize total experiment time.^[12]

Part 3: From Pattern to Phasing - Data Processing and Structure Solution

The raw output of the experiment is a series of images containing diffraction spots. These must be processed into a usable reflection file. This multi-stage process is typically handled by specialized software integrated with the diffractometer.[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Indexing: The software analyzes the positions of spots on a few initial frames to determine the unit cell parameters (the dimensions of the basic repeating box of the crystal) and the crystal's orientation. This step also identifies the crystal system and Bravais lattice.[\[13\]](#)
- Integration: The intensity of every diffraction spot across all images is measured. The software fits the expected spot profile to the observed data, subtracting the background noise to yield a net intensity (I) and an estimated uncertainty ($\sigma(I)$) for each reflection.[\[15\]](#)
- Scaling and Merging: Data from all images are scaled to a common reference frame to correct for experimental variations like beam intensity fluctuations or crystal decay.[\[15\]](#) Symmetry-equivalent reflections are then merged to produce a single file of unique reflections, along with quality statistics like the R-int (agreement between equivalent reflections).

Solving the Phase Problem

The key challenge in crystallography is the "phase problem." While we can measure the intensity (which is proportional to the square of the structure factor amplitude, $|F|$), the phase information (the relative timing of the X-ray waves) is lost during the experiment.[\[16\]](#) To calculate the electron density map and see the atoms, both amplitude and phase are required.

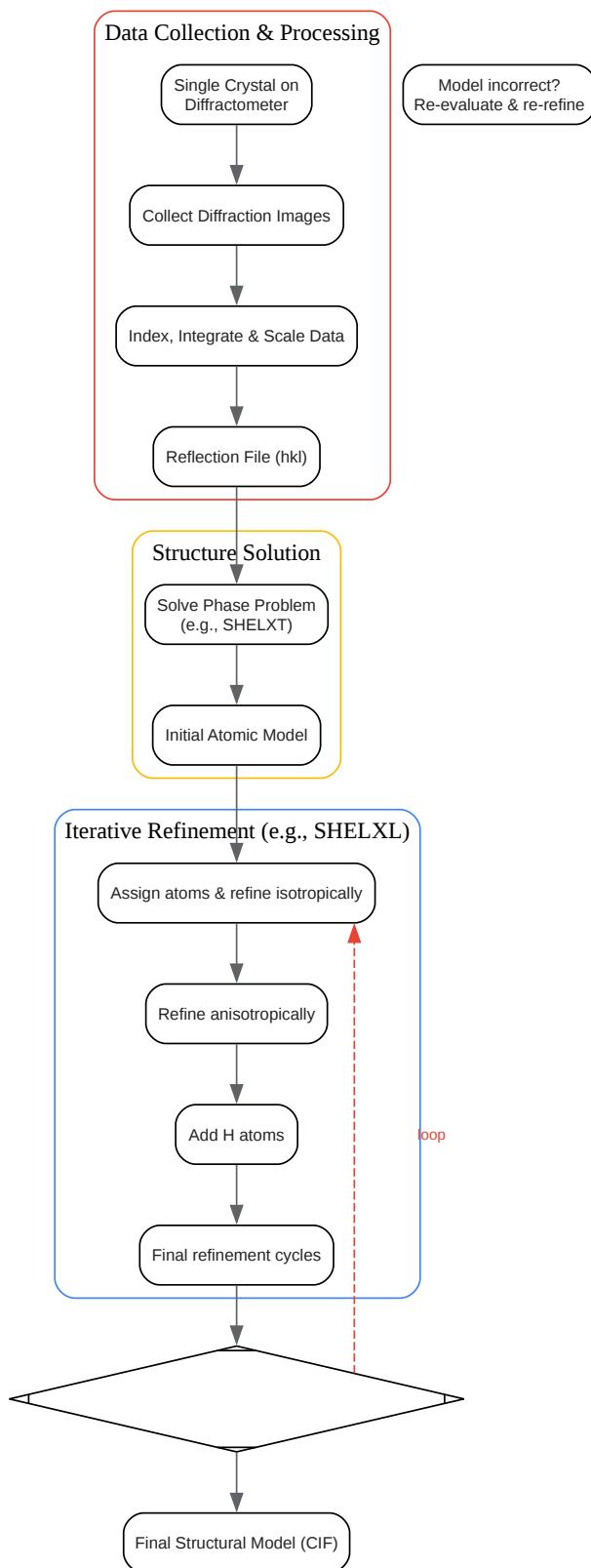
For small molecules, this problem is routinely solved using ab initio methods, most commonly:

- Direct Methods: These methods use statistical relationships between the phases of the strongest reflections to generate possible phase sets.[\[16\]](#)[\[17\]](#)
- Charge Flipping: An iterative algorithm that starts with random phases, calculates an electron density map, "flips" the density in solvent regions, and uses this modified map to improve the

phases.[16] This method is powerful as it requires no prior knowledge of the chemical composition.

Software packages like SHELXT or the Olex2.solve routine implement these algorithms to produce an initial atomic model.[16][17]

Part 4: Honing the Model - Structure Refinement


The initial model from the solution step is an approximation. Structure refinement is the iterative process of adjusting this model to achieve the best possible fit with the experimental diffraction data.[18][19] This is accomplished using a least-squares minimization procedure, where the parameters of the model (atomic coordinates, atomic displacement parameters) are adjusted to minimize the difference between the observed structure factor amplitudes ($|F_O|$) and those calculated from the model ($|F_C|$).[18]

Key Steps in a Self-Validating Refinement Protocol:

- **Initial Model Building:** The initial electron density map from the solution program is interpreted. Strong, chemically sensible peaks are assigned to the non-hydrogen atoms of the molecule (C, N, O).
- **Isotropic Refinement:** Initially, atoms are refined isotropically, meaning their thermal motion is modeled as a simple sphere.
- **Anisotropic Refinement:** Once the model is complete, atoms are refined anisotropically, modeling their thermal motion as ellipsoids. This is a crucial step for a correct model. Misshapen or non-positive-definite ellipsoids can indicate a problem, such as atomic disorder or incorrect atom assignment, providing an internal check on the model's validity.
- **Addition of Hydrogen Atoms:** Hydrogen atoms are typically not visible in the initial maps. They are placed in calculated positions based on standard geometries (e.g., C-H, N-H, O-H bond lengths) and then refined using a "riding" model.[19]
- **Validation:** The quality of the final model is assessed using several metrics:
 - **R-factors (R1, wR2):** These are measures of the agreement between observed and calculated data. Lower values indicate a better fit (typically $R1 < 5\%$ for a high-quality

structure).

- Goodness-of-Fit (GooF): Should be close to 1.0, indicating that the model correctly accounts for the data and its errors.
- Difference Electron Density Map: A map of $(F_o - F_c)$ should be largely featureless. Significant positive or negative peaks indicate missing atoms or errors in the model.

[Click to download full resolution via product page](#)

Fig. 2: The overall pipeline of single-crystal structure determination.

Part 5: The Unveiled Architecture - Structural Analysis

With a fully refined model, the detailed analysis can begin. This involves examining molecular geometry, conformation, and the network of intermolecular interactions that build the crystal lattice. For **1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid**, the analysis would focus on:

- **Conformation:** The piperidine ring is expected to adopt a stable chair conformation. The analysis will determine the orientation of the substituents (carboxyl, hydroxyl, and Cbz-group) as either axial or equatorial, which has significant implications for the molecule's shape and reactivity.
- **Molecular Geometry:** Bond lengths and angles are compared against standard values from large databases like the Cambridge Structural Database (CSD) to validate the model and identify any unusual features.[\[20\]](#)
- **Hydrogen Bonding:** This is the most critical intermolecular interaction for this molecule.[\[21\]](#) [\[22\]](#) The hydroxyl and carboxylic acid groups are prime hydrogen bond donors and acceptors. A detailed analysis will identify:
 - **O-H…O bonds:** Likely forming between the carboxylic acid groups (creating dimers) or between the hydroxyl and carboxyl groups of adjacent molecules.
 - **Supramolecular Assembly:** How these hydrogen bonds link molecules together, forming chains, sheets, or a 3D network. Understanding this network is key to crystal engineering and predicting solid-state properties.[\[23\]](#)

The strength and geometry of these bonds are characterized by specific distances (D-H, H…A) and angles (D-H…A), where a shorter H…A distance and an angle closer to 180° indicate a stronger bond.[\[24\]](#)

Data Presentation

Quantitative data from a crystallographic experiment is standardized and typically presented in tables.

Table 1: Representative Crystallographic Data This table shows typical values for a small organic molecule and should be replaced with actual experimental data.

Parameter	Value
Chemical Formula	C14 H17 N O5
Formula Weight	279.29
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	10.5
b (Å)	8.2
c (Å)	15.1
β (°)	98.5
Volume (Å ³)	1285
Z (molecules/cell)	4
Temperature (K)	100(2)
Radiation (Å)	Mo Kα ($\lambda = 0.71073$)
Reflections Collected	11500
Independent Reflections	2500
R_int	0.035

Table 2: Representative Refinement Statistics

Parameter	Value
R1 [$I > 2\sigma(I)$]	0.041
wR2 (all data)	0.105
Goodness-of-Fit (S)	1.03
Data / restraints / params	2500 / 0 / 181
Largest diff. peak/hole ($e\text{\AA}^{-3}$)	0.25 / -0.21

Part 6: From Structure to Strategy - Application in Drug Development

The crystal structure provides an experimentally validated, high-resolution snapshot of the molecule's preferred 3D shape and its interaction potential.[\[25\]](#) This knowledge directly impacts drug development by:

- Informing Pharmacophore Models: The precise conformation of the piperidine ring and the spatial arrangement of the hydroxyl and carboxyl groups provide a rigid template for structure-based drug design.
- Guiding Synthetic Chemistry: Knowing the stable conformation helps chemists design more rigid analogs that "pre-pay" the entropic penalty of binding to a target, potentially increasing affinity.
- Understanding Solid-State Properties: The hydrogen bonding network revealed by the crystal structure is fundamental to understanding properties like solubility, stability, and polymorphism, which are critical for formulation and manufacturing.[\[23\]](#)

Conclusion

The crystal structure analysis of **1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid** is a multi-step process that transforms a powdered chemical into a detailed atomic blueprint. Each stage, from the meticulous art of crystallization to the computational rigor of refinement, is guided by fundamental principles and validated by empirical checks. The resulting structural knowledge is

not an endpoint but a critical starting point, providing the authoritative grounding needed to propel rational drug design and develop the next generation of therapeutics.

Appendix: Detailed Protocols

Protocol 2: Structure Refinement using Olex2 with SHELXL

This protocol assumes a processed reflection file (.hkl) and an initial solution file (.ins or .res) have been generated. Olex2 provides a graphical user interface for the powerful SHELXL refinement engine.[\[26\]](#)[\[27\]](#)[\[28\]](#)

- Load Data: Open Olex2 and load the .ins and .hkl files. The initial electron density map and atomic model will be displayed.
- Atom Assignment: Ensure all non-hydrogen atoms are correctly assigned (C, N, O). Use the name command or the GUI to correct any misassignments.
- Initial Refinement:
 - Type refine in the command line. This will perform a few cycles of least-squares refinement with isotropic thermal parameters.
 - Examine the R1 value. It should drop significantly.
- Anisotropic Refinement:
 - Select all non-hydrogen atoms.
 - Type aniso to switch their refinement to anisotropic.
 - Type refine 4 to run 4 cycles of refinement. The R1 value should improve further.
 - Validation: Check the atomic displacement ellipsoids. They should be reasonably spherical or slightly elongated along bonds. Unusually large or flat ellipsoids may indicate disorder or a wrong atom type.
- Add Hydrogen Atoms:

- Type hadd to add hydrogen atoms in calculated positions.
- Refine the model again (refine 4). The R1 value will likely increase slightly, but this is normal and represents a more chemically correct model.
- Final Refinement and Weighting:
 - Type refine 10 to run a final, longer refinement.
 - The software will automatically apply a weighting scheme to the data.
 - Validation: Check the final R1, wR2, and Goodness-of-Fit values. Check the difference electron density map for any significant residual peaks.
- Report Generation: Use the reporting tools within Olex2 to generate a standard Crystallographic Information File (CIF), which contains all the information about the experiment, refinement, and final atomic coordinates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Getting crystals your crystallographer will treasure: a beginner's guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. depts.washington.edu [depts.washington.edu]

- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. rigaku.com [rigaku.com]
- 12. User Guide - Data Collection and Processing [smb.slac.stanford.edu]
- 13. youtube.com [youtube.com]
- 14. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. Structure Solution | OlexSys [olexsy.org]
- 17. Single crystal structure analysis software "SHELX" | Information dissemination media for research and development TEGAKARI [tegakari.net]
- 18. Introduction [pd.chem.ucl.ac.uk]
- 19. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
- 20. Using more than 801 296 small-molecule crystal structures to aid in protein structure refinement and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 24. books.rsc.org [books.rsc.org]
- 25. thieme-connect.com [thieme-connect.com]
- 26. Overview | OlexSys [olexsy.org]
- 27. Olex2 | OlexSys [olexsy.org]
- 28. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [crystal structure analysis of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1421494#crystal-structure-analysis-of-1-cbz-5-hydroxypiperidine-3-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com